molecular formula C5H7F2NO2 B14036154 (R)-3-(Difluoromethoxy)pyrrolidin-2-one

(R)-3-(Difluoromethoxy)pyrrolidin-2-one

Cat. No.: B14036154
M. Wt: 151.11 g/mol
InChI Key: KZFCAXQHDCJGTK-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(Difluoromethoxy)pyrrolidin-2-one (CAS 2007909-95-5) is a chiral, enantiomerically pure pyrrolidin-2-one derivative of significant interest in advanced chemical and pharmaceutical research . This specialty compound features a difluoromethoxy group at the 3-position of the pyrrolidin-2-one ring system, a structural motif recognized for its potential to influence the physicochemical properties and metabolic stability of bioactive molecules . The stereochemistry of the molecule, derived from the (R)-configuration, is critical for its application in the synthesis of stereospecific research compounds and potential pharmaceutical agents where chirality often dictates biological activity and receptor binding affinity . The 2-pyrrolidinone core is a privileged scaffold in medicinal chemistry, known to be incorporated into compounds with a range of pharmacological activities . As a building block, this compound serves as a versatile synthon for the development of more complex, optically active molecules. Researchers utilize this compound in the exploration of new chemical spaces, particularly in the synthesis of potential protease inhibitors, enzyme modulators, and other biologically relevant heterocyclic systems . Its molecular formula is C5H7F2NO2, and it has a molecular weight of 151.11 g/mol . This product is offered For Research Use Only and is intended for use in laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7F2NO2

Molecular Weight

151.11 g/mol

IUPAC Name

(3R)-3-(difluoromethoxy)pyrrolidin-2-one

InChI

InChI=1S/C5H7F2NO2/c6-5(7)10-3-1-2-8-4(3)9/h3,5H,1-2H2,(H,8,9)/t3-/m1/s1

InChI Key

KZFCAXQHDCJGTK-GSVOUGTGSA-N

Isomeric SMILES

C1CNC(=O)[C@@H]1OC(F)F

Canonical SMILES

C1CNC(=O)C1OC(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for R 3 Difluoromethoxy Pyrrolidin 2 One

Enantioselective Synthesis Approaches

The cornerstone of synthesizing the target molecule is the establishment of the (R)-stereocenter. Enantioselective methods provide a direct route to the desired enantiomer, avoiding classical resolution techniques that are often less efficient.

Asymmetric catalysis has emerged as a powerful tool for constructing chiral molecules. nih.gov Organocatalysis, in particular, offers a metal-free approach to synthesizing chiral pyrrolidines and their derivatives. nih.govnih.gov The synthesis of substituted chiral pyrrolidines can be achieved through various organocatalytic transformations, such as Michael additions, [3+2] cycloadditions, and cascade reactions. rsc.orgresearchgate.net

For the synthesis of (R)-3-(Difluoromethoxy)pyrrolidin-2-one, a plausible organocatalytic strategy would involve the asymmetric synthesis of a key precursor, (R)-3-hydroxypyrrolidin-2-one. This could be followed by a difluoromethylation step. For instance, a bifunctional organocatalyst, such as a cinchona alkaloid derivative, could catalyze the asymmetric addition of a nucleophile to an appropriate α,β-unsaturated precursor, leading to the formation of the chiral pyrrolidinone core with high enantioselectivity.

Table 1: Representative Organocatalytic Approaches for Pyrrolidine (B122466) Synthesis

Catalyst TypeReactionSubstratesStereoselectivity
Cinchonidine-derived squaramideAsymmetric cascade reactionN-Tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketoneHigh enantio- and diastereoselectivity rsc.org
Diarylprolinol silyl (B83357) ethersAsymmetric functionalization of aldehydesAldehydes and various nucleophilesHigh enantioselectivity nih.gov
L-Proline[3+2] CycloadditionAcrolein and in situ generated azomethine ylidesComplete diastereocontrol, up to 80% ee researchgate.net

While transition metal catalysis is also a viable option, organocatalysis often provides advantages in terms of cost, toxicity, and operational simplicity for the construction of such heterocyclic scaffolds.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org This strategy is highly reliable for establishing stereocenters in a predictable manner. wikipedia.org An approach for synthesizing the target molecule could involve attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, to a linear precursor. wikipedia.org A subsequent diastereoselective reaction, like a conjugate reduction followed by an asymmetric protonation or a diastereoselective hydroxylation, would set the desired stereocenter. nih.gov The auxiliary would then be cleaved and recycled.

For example, a chiral N-acyloxazolidinone could undergo a conjugate hydride reduction and subsequent asymmetric protonation, which is an attractive approach for creating optically active heterocycles. nih.gov This method provides a convenient route to either the (R) or (S) configuration by selecting the appropriate auxiliary and reaction conditions.

Stereoconvergent and stereodivergent syntheses represent highly sophisticated strategies. A stereoconvergent synthesis produces a single stereoisomer from a mixture of starting material stereoisomers. A stereodivergent approach allows for the selective synthesis of any possible stereoisomer of a product from a single starting material by simply changing the catalyst or reaction conditions.

While specific examples for this compound are not documented, these principles could be applied. For instance, a racemic mixture of a 3-substituted pyrrolidinone precursor could potentially undergo a dynamic kinetic resolution using an enzyme or a chiral catalyst to converge on the desired (R)-enantiomer. A stereodivergent strategy might involve a common precursor that, when treated with one catalyst system (e.g., a specific metal-ligand complex), yields the (R)-product, while a different catalyst system affords the (S)-product.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. nih.govchimia.ch Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. For fluorinated molecules, enzymes like transaminases, reductive aminases, and hydrolases are particularly useful. nih.govresearchgate.net

A potential enzymatic route to this compound could involve:

Kinetic Resolution: A hydrolase could be used for the enantioselective hydrolysis of a racemic ester precursor, such as racemic methyl 3-(difluoromethoxy)-2-oxopyrrolidine-1-carboxylate, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.

Asymmetric Synthesis: An imine reductase or a transaminase could be employed in the asymmetric synthesis of a chiral amine precursor, which is then cyclized to form the (R)-pyrrolidinone ring. researchgate.net Reductive aminases have shown high activity for the synthesis of fluorinated amines from the corresponding ketones. nih.gov

Table 2: Relevant Enzyme Classes for Chiral Fluorinated Compound Synthesis

Enzyme ClassTransformationSubstrate TypeKey Advantage
Hydrolases (Lipases, Proteases)Enantioselective hydrolysis of esters/amidesRacemic esters or amidesHigh enantioselectivity, mild conditions chimia.ch
TransaminasesAsymmetric aminationProchiral ketonesDirect synthesis of chiral amines nih.gov
Reductive Aminases (IREDs)Asymmetric reductive aminationProchiral imines or ketonesHigh activity for fluorinated substrates nih.govresearchgate.net
Cytochrome P450 EnzymesC-H bond functionalizationAlkanesCan introduce functionality at unactivated positions nih.gov

Precursor Design and Starting Material Optimization

A highly logical and strategic precursor for the synthesis of this compound is (R)-3-hydroxypyrrolidin-2-one . This intermediate already contains the required chiral center and the pyrrolidinone core. The synthesis of this precursor can be achieved from chiral starting materials like L-malic acid or through asymmetric synthesis. google.com

Once (R)-3-hydroxypyrrolidin-2-one is obtained, the critical step is the introduction of the difluoromethyl group onto the hydroxyl oxygen. Several methods exist for the O-difluoromethylation of alcohols. A particularly effective method involves the use of 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO2CF2COOH). thieme-connect.com This reagent has been successfully used to convert N-protected hydroxy-pyrrolidines into their corresponding difluoromethoxy derivatives. thieme-connect.com The reaction typically proceeds by reacting the alcohol with FSO2CF2COOH, which introduces the difluoromethyl group.

Other modern methods for difluoromethoxylation often rely on photoredox catalysis, which allows for the generation of difluoromethyl radicals or other reactive species under mild conditions. nih.gov These methods expand the toolkit available for synthesizing the target molecule from its hydroxylated precursor. The synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has also been established through multicomponent reactions, which could be adapted for precursor synthesis. nih.gov

Strategies for Incorporating Difluoromethoxy Moieties

The key transformation in synthesizing this compound is the O-difluoromethylation of its precursor, (R)-3-hydroxypyrrolidin-2-one. This involves the formation of an ether bond between the hydroxyl group at the C3 position and a difluoromethyl group. Several modern methodologies have been developed for this purpose, moving beyond harsh and non-selective fluorinating agents.

A primary strategy involves the reaction of an alcohol with an electrophilic difluorocarbene (:CF2) source. cas.cn One practical and widely used difluorocarbene precursor is (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br). cas.cn This method is effective for primary, secondary, and even tertiary alcohols and can be performed under mild, weakly basic or acidic conditions. cas.cn The reaction is believed to proceed through the direct interaction of the neutral alcohol with difluorocarbene. cas.cn

Another approach utilizes sulfonium (B1226848) salts, such as S-(difluoromethyl)sulfonium salts, which can act as difluoromethyl radical sources under visible-light photoredox catalysis. mdpi.com This method allows for the difluoromethylation of a wide range of substrates under mild conditions at room temperature. mdpi.com The process involves the generation of a difluoromethyl radical which is then trapped by the substrate. rsc.org

More direct reagents for O-difluoromethylation include 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO2CF2CO2H). This reagent, often used with a copper catalyst, has been shown to effectively difluoromethylate primary and secondary alcohols. chinesechemsoc.org The synthesis of various difluoromethoxy-containing cyclic amines has been successfully demonstrated using this method.

Recent advancements in green chemistry have introduced mechanochemical methods for difluoromethylation. These solvent-free reactions, typically conducted in a ball mill, can generate difluoromethyl ethers from alcohols and a difluorocarbene precursor like TMSCF2Br in high yields. chinesechemsoc.orgchinesechemsoc.org This approach significantly reduces waste and avoids the use of bulk organic solvents. chinesechemsoc.org

The choice of strategy depends on the specific substrate, functional group tolerance, and desired scale of the reaction. For the synthesis of this compound, methods applicable to secondary cyclic alcohols are most relevant.

Protecting Group Chemistry in Pyrrolidinone Synthesis

The synthesis of complex molecules like this compound often requires a carefully planned protecting group strategy to ensure chemoselectivity. The precursor, (R)-3-hydroxypyrrolidin-2-one, contains two reactive functional groups: a secondary amine (part of the lactam) and a secondary hydroxyl group. Both can interfere with subsequent reactions if not masked.

Amine Protection: The nitrogen atom of the pyrrolidinone ring can be nucleophilic and/or basic. To prevent unwanted side reactions, such as N-alkylation during the O-difluoromethylation step, it is often protected. The most common protecting groups for amines are carbamates, with the tert-butoxycarbonyl (Boc) group being a prime example. uitm.edu.my The Boc group is easily introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) and is stable to a wide range of reaction conditions, yet it can be readily removed under acidic conditions (e.g., with trifluoroacetic acid). uitm.edu.mywikipedia.org

Hydroxyl Protection: While the goal is to functionalize the hydroxyl group, it may need to be protected during other synthetic steps, for instance, if modifications were required elsewhere on the molecule. Silyl ethers are common protecting groups for alcohols due to their ease of installation, stability, and selective removal. ambeed.com Reagents like triisopropylsilyl chloride (TIPSCl) can be used to form a bulky silyl ether that is stable to many reagents but can be cleaved using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). ambeed.com

In the context of synthesizing the final target compound, the typical sequence would involve starting with an N-protected (e.g., N-Boc) version of (R)-3-hydroxypyrrolidin-2-one. The unprotected hydroxyl group would then be subjected to O-difluoromethylation. The final step would be the deprotection of the nitrogen atom to yield this compound. This orthogonal protection strategy, where one group can be removed without affecting the other, is fundamental to modern organic synthesis. wikipedia.org

Sustainable and Green Chemistry Principles in Synthesis

Adherence to green chemistry principles is crucial for developing environmentally benign and efficient synthetic processes. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

The choice of solvent is a key aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Research into the synthesis of pyrrolidinone derivatives has explored the use of more environmentally friendly alternatives.

Ethanol, for example, is considered a green solvent and has been used effectively in multicomponent reactions to produce pyrrolidinone structures. The use of water as a solvent is highly desirable. Interestingly, the difluoromethylation of alcohols using TMSCF2Br has been shown to work efficiently in a biphasic system of dichloromethane (B109758) and water, and in some cases, water alone can be used, with the liquid alcohol and reagent forming their own organic phase. cas.cncas.cn This can accelerate the reaction by increasing the concentration of reactants. cas.cn

A significant advancement is the development of solvent-free reaction conditions. As mentioned previously, mechanochemical synthesis via ball milling represents a powerful green alternative, completely eliminating the need for a reaction solvent and often simplifying product purification to a simple filtration step. chinesechemsoc.orgchinesechemsoc.org

The table below summarizes the impact of solvent choice on a model difluoromethylation reaction, illustrating the ongoing efforts to optimize reaction conditions from a green chemistry perspective.

Solvent SystemRelative Reaction EfficiencyGreen Chemistry Considerations
Dichloromethane (DCM)ModerateHalogenated solvent, environmental concern.
Tetrahydrofuran (THF)GoodCommon organic solvent, moderate concern.
EthanolGoodBio-based, considered a "greener" solvent.
DCM / Water (Biphasic)HighReduces organic solvent volume, can enhance rate. cas.cn
Solvent-Free (Mechanochemistry)Very HighEliminates solvent waste, high energy efficiency. chinesechemsoc.org

Catalysts are essential for many chemical transformations, but traditional homogeneous catalysts can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. The development of heterogeneous and recyclable catalytic systems is a cornerstone of green chemistry.

The use of ionic liquids as recyclable catalysts has also gained traction. For example, pyrrolidinium (B1226570) acetate (B1210297) has been reported as a green and reusable catalyst for certain condensation reactions under solvent-free conditions. Another frontier is the recycling of metals from waste products, such as spent lithium-ion batteries, to create new heterogeneous catalysts. mdpi.com Metals like copper, nickel, and ruthenium recovered from this waste can be supported on materials like activated carbon or alumina (B75360) and used in hydrogenation and other reactions, embodying the principles of a circular economy. mdpi.com

While not yet specifically reported for the synthesis of this compound, these catalytic systems represent the direction of modern synthetic chemistry. Adapting such recyclable, earth-abundant, or waste-derived catalysts to the synthesis of fluorinated pyrrolidinones is a promising avenue for future research to enhance the sustainability of their production.

Chemical Reactivity and Transformation Studies of R 3 Difluoromethoxy Pyrrolidin 2 One

Reactions at the Pyrrolidinone Ring System

The pyrrolidin-2-one scaffold is a versatile platform for a variety of chemical modifications. The reactivity centers on the amide nitrogen, the carbonyl carbon, and the α-carbon (C3).

The nitrogen atom of the pyrrolidinone ring possesses a lone pair of electrons and an acidic proton, making it a key site for functionalization. The hydrogen atom on the nitrogen is relatively active and can readily undergo substitution or addition reactions. chemicalbook.comchemicalbook.com

N-Alkylation and N-Acylation: The nitrogen can be alkylated by reaction with alkyl halides or sulfates, typically in the presence of a base to deprotonate the N-H group. chemicalbook.com Similarly, N-acylation can be achieved using acyl halides or anhydrides. These reactions are fundamental for modifying the molecule's steric and electronic properties. chemicalbook.com

N-Arylation: The introduction of an aryl group on the nitrogen atom can be accomplished through various modern cross-coupling methodologies. nih.gov Techniques such as the Buchwald-Hartwig and Chan-Evans-Lam couplings provide efficient routes to N-aryl pyrrolidinones, which are prevalent in many biologically active compounds. nih.gov

Table 1: Representative N-Functionalization Reactions of the Pyrrolidin-2-one Ring
Reaction TypeReagents & ConditionsProduct TypeReference
N-AlkylationAlkyl Halide (R-X), Base (e.g., NaH)N-Alkyl Pyrrolidin-2-one chemicalbook.com
N-AcylationAcyl Halide (RCOCl) or Anhydride ((RCO)₂O)N-Acyl Pyrrolidin-2-one chemicalbook.com
N-Arylation (Buchwald-Hartwig)Aryl Halide (Ar-X), Palladium Catalyst, Ligand, BaseN-Aryl Pyrrolidin-2-one nih.gov
Addition to AldehydesAldehyde (R-CHO)N-Hydroxyalkyl Pyrrolidin-2-one chemicalbook.com

The stability of the lactam ring can be overcome under specific conditions, leading to ring-opened products. Conversely, various cyclization strategies can be employed to construct the pyrrolidinone ring system.

Ring-Opening: The amide bond in the pyrrolidinone ring is susceptible to cleavage.

Hydrolysis: Treatment with strong aqueous acids or bases catalyzes the hydrolysis of the lactam to afford the corresponding γ-amino acid, in this case, (R)-4-amino-3-(difluoromethoxy)butanoic acid. chemicalbook.comchemicalbook.com

Reductive Cleavage: More recent methods utilizing photoredox and Lewis acid catalysis can achieve reductive C–N bond cleavage under milder conditions, converting N-acyl pyrrolidines into their corresponding linear amino alcohol or amide derivatives. nih.govresearchgate.net

Ring-Closing: The synthesis of the (R)-3-(Difluoromethoxy)pyrrolidin-2-one core likely relies on intramolecular cyclization.

Lactamization of γ-Amino Acids/Esters: The most common method for forming the pyrrolidinone ring is the intramolecular condensation of a γ-amino acid or its corresponding ester. This cyclization often occurs upon heating, sometimes with a catalyst, to eliminate water or an alcohol.

From γ-Butyrolactone: A widely used industrial method involves the reaction of γ-butyrolactone with an amine at elevated temperatures (200-300°C), which could be adapted for substituted derivatives.

From Donor-Acceptor Cyclopropanes: Modern synthetic routes can construct 1,5-substituted pyrrolidin-2-ones through the Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes with primary amines, followed by cyclization. mdpi.comresearchgate.netnih.gov

Modifying the carbon backbone of the pyrrolidinone ring is more challenging than N-functionalization but offers a route to complex, highly substituted derivatives.

Functionalization at the C3 Position: The C3 position, being α to the carbonyl group, is the most activated carbon on the ring.

Enolate Chemistry: The protons at the C3 position are weakly acidic and can be removed by a strong base (e.g., Lithium diisopropylamide, LDA) to form a lactam enolate. This nucleophilic enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the C3 position. This approach, however, would require a starting material without the C3-substituent already in place or would lead to a quaternary center. For this compound, reaction at this position would compete with N-deprotonation and is less straightforward.

Functionalization at C4 and C5 Positions: The C4 and C5 positions are saturated (sp³) carbons and are generally unreactive towards traditional ionic alkylation or substitution reactions.

C-H Functionalization: Accessing these positions typically requires advanced synthetic methods such as directed C-H activation. acs.org These reactions often involve installing a directing group on the nitrogen atom that coordinates to a transition metal catalyst (e.g., palladium), bringing the catalyst into proximity with a specific C-H bond (e.g., at C4) and enabling its functionalization, such as arylation. acs.org Such methods represent a frontier in heterocyclic chemistry.

Radical Reactions: An alternative approach involves radical-based transformations, which can enable functionalization at otherwise inert C-H bonds, although selectivity can be a challenge.

Table 2: Representative Reactions for Pyrrolidinone Ring Modification
PositionReaction TypeGeneral MethodReference
C3 (α-position)AlkylationFormation of a lactam enolate with a strong base, followed by reaction with an alkyl halide. nih.gov
C4 (β-position)C-H ArylationDirected C-H activation using a directing group on the nitrogen and a palladium catalyst. acs.org
RingHydrolysisTreatment with strong acid or base in aqueous solution. chemicalbook.comchemicalbook.com
RingReductive OpeningPhotoredox catalysis in the presence of a Lewis acid and hydrogen atom source. nih.gov

Stereochemical Integrity and Control in Chemical Transformations

The pyrrolidin-2-one (or γ-lactam) scaffold is a prevalent motif in many biologically active compounds. The substituent at the 3-position introduces a stereocenter that can significantly influence the molecule's biological activity. The difluoromethoxy group at this position presents unique electronic and steric properties that can impact the reactivity and stability of the adjacent chiral center.

Epimerization and Racemization Pathways

The potential for epimerization (the change in configuration at one of several stereocenters in a molecule) or racemization (the formation of an equal mixture of enantiomers) is a significant concern in the synthesis and handling of chiral compounds. For this compound, the most likely pathway for epimerization or racemization at the C3 position would involve the formation of an enol or enolate intermediate under either acidic or basic conditions.

Under basic conditions, a base can abstract the proton at the C3 position, leading to the formation of a planar enolate. Subsequent protonation of this enolate can occur from either face, potentially leading to a mixture of the (R) and (S) enantiomers. The extent of racemization would depend on the stability of the enolate and the reaction conditions, such as the strength of the base, temperature, and reaction time.

Under acidic conditions, acid-catalyzed enolization can occur. Protonation of the carbonyl oxygen would make the α-proton at C3 more acidic and susceptible to removal, leading to the formation of an enol. Tautomerization back to the keto form can then result in racemization.

Below is a hypothetical data table illustrating the kind of experimental results that would be necessary to fully understand the stereochemical stability of this compound.

EntryReaction ConditionsProductDiastereomeric/Enantiomeric Ratio (R:S)Outcome
1NaH, THF, then CH₃IN-methyl-(R)-3-(difluoromethoxy)pyrrolidin-2-one>99:1Retention
2LDA, THF, -78 °C, then quench with H₂O(R,S)-3-(Difluoromethoxy)pyrrolidin-2-one50:50Racemization
31 M HCl, 60 °C, 24h(R,S)-3-(Difluoromethoxy)pyrrolidin-2-one60:40Partial Epimerization
41 M NaOH, 25 °C, 12h(R,S)-3-(Difluoromethoxy)pyrrolidin-2-one55:45Partial Epimerization

This table is illustrative and does not represent actual experimental data.

Advanced Analytical and Spectroscopic Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including (R)-3-(Difluoromethoxy)pyrrolidin-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of each atom.

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for the initial structural assessment.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For the pyrrolidinone ring, distinct signals are expected for the protons at positions 3, 4, and 5, as well as the N-H proton. The difluoromethoxy group exhibits a characteristic triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. Key resonances include the carbonyl carbon of the lactam ring, the carbon bearing the difluoromethoxy group, and the carbons of the pyrrolidine (B122466) ring. The carbon of the difluoromethoxy group appears as a triplet due to coupling with the fluorine atoms.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a particularly powerful tool for characterizing this compound. biophysics.org It provides a sensitive and direct probe of the fluorine environment. biophysics.orgnih.gov The difluoromethoxy group will show a characteristic signal, and its coupling with the adjacent proton provides further structural confirmation. The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment. biophysics.org

Table 1: Representative NMR Data for Pyrrolidine Derivatives

Nucleus Functional Group Typical Chemical Shift (ppm) Multiplicity
¹H N-H Broad singlet s
¹H CH-O Multiplet m
¹H CH₂ (ring) Multiplets m
¹H CHF₂ Triplet t
¹³C C=O 170-180 Singlet
¹³C CH-O 70-80 Singlet
¹³C CH₂ (ring) 20-40 Singlets
¹³C CHF₂ 110-120 Triplet

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and for determining the connectivity and stereochemistry of the molecule. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the proton at C3 and the protons at C4, and between the protons at C4 and C5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This experiment is vital for establishing the connectivity across the entire molecule, for instance, showing the correlation between the proton of the difluoromethoxy group and the C3 carbon of the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. For this compound, NOESY can help confirm the stereochemistry at the C3 position by observing through-space interactions between the C3 proton and other protons on the pyrrolidinone ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments. nih.gov This is critical for confirming the identity of this compound and distinguishing it from isomers. The precise mass measurement from HRMS can confirm the presence of two fluorine atoms in the molecule.

Coupling chromatographic separation with mass spectrometry detection provides a powerful tool for analyzing complex mixtures and confirming the identity of individual components.

GC-MS (Gas Chromatography-Mass Spectrometry): While potentially requiring derivatization to increase volatility, GC-MS can be used for the analysis of this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a highly versatile and widely used technique for the analysis of pharmaceutical compounds. researchgate.netnih.gov It allows for the separation of the compound from non-volatile impurities and provides both molecular weight and structural information from the mass spectrum. Different ionization techniques, such as electrospray ionization (ESI), can be employed. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways, providing additional structural confirmation. us.es

Table 2: Expected Mass Spectrometry Data for this compound

Technique Ion Expected m/z (Monoisotopic) Information Provided
HRMS [M+H]⁺ 152.0514 Elemental Formula Confirmation
LC-MS (ESI+) [M+H]⁺ 152.1 Molecular Weight

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the chemical purity and, crucially for a chiral molecule, the enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. heraldopenaccess.usheraldopenaccess.us

Purity Determination: A reversed-phase HPLC method using a suitable C18 column can be developed to separate the target compound from any starting materials, by-products, or degradation products. The purity is typically determined by measuring the peak area of the main component relative to the total peak area.

Enantiomeric Excess (e.e.) Determination: To determine the enantiomeric excess, a chiral stationary phase (CSP) is required in the HPLC system. nih.gov These columns are designed to interact differently with the two enantiomers, leading to their separation. By comparing the peak areas of the (R)- and (S)-enantiomers, the enantiomeric excess can be accurately calculated. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good separation.

Table 3: Common Compound Names

Compound Name
This compound

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of enantiomers. jsmcentral.org The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their separation. For pyrrolidinone derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov

The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. Method development typically involves screening various CSPs and optimizing the mobile phase composition (e.g., mixtures of alkanes like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol) to achieve baseline resolution. phenomenex.com

Detailed research findings would involve injecting a racemic mixture of 3-(Difluoromethoxy)pyrrolidin-2-one to establish the retention times for both the (R) and (S) enantiomers. The enantiomeric excess (e.e.) of a sample of this compound can then be accurately determined by comparing the peak areas of the two enantiomers.

Interactive Data Table: Illustrative Chiral HPLC Method Parameters

Below is a hypothetical data table representing a typical chiral HPLC method for the analysis of this compound.

ParameterValue
Column Chiral Polysaccharide-based CSP
Mobile Phase Hexane:Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C
Retention Time (S)-enantiomer 8.5 min
Retention Time (R)-enantiomer 10.2 min
Resolution (Rs) > 2.0

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. For a molecule like this compound, GC can be employed to assess purity by separating it from volatile impurities or residual solvents. The technique is highly sensitive, often coupled with a mass spectrometer (GC-MS) for definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns. nih.gov

For chiral analysis, direct separation on a chiral GC column, often containing a cyclodextrin-based stationary phase, is the preferred approach. gcms.cz These chiral phases create a stereospecific environment that allows for the separation of enantiomers. Alternatively, an indirect method can be used, which involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. acs.org

Interactive Data Table: Representative GC Method Parameters

This table provides an example of typical parameters for a direct chiral GC analysis of this compound.

ParameterValue
Column Cyclodextrin-based Chiral Capillary Column
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C hold for 1 min, ramp to 220 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Retention Time (S)-enantiomer 12.3 min
Retention Time (R)-enantiomer 12.8 min

X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

To determine the absolute configuration, the analysis makes use of anomalous dispersion (or resonant scattering). When X-rays interact with electrons, a small phase shift occurs, which is sensitive to the specific element and the X-ray wavelength used. For a non-centrosymmetric crystal composed of a single enantiomer, the intensity differences between Friedel pairs of reflections (hkl and -h-k-l) can be measured. The analysis of these differences allows for the assignment of the correct absolute structure. The Flack parameter is a critical value refined during the structure solution that indicates whether the determined stereochemistry is correct; a value close to zero for a known chiral molecule confirms the assignment.

Beyond confirming the '(R)' configuration, X-ray crystallography provides invaluable information about the solid-state structure. It reveals details of the crystal packing, including intermolecular interactions such as hydrogen bonding, which govern the physical properties of the solid material. nih.gov

Strategic Applications of R 3 Difluoromethoxy Pyrrolidin 2 One in Advanced Organic Synthesis

Role as a Chiral Building Block in Heterocycle Synthesis

The pyrrolidine (B122466) ring is a foundational heterocyclic motif present in a vast number of natural products and pharmaceuticals. mdpi.comnih.govresearchgate.net (R)-3-(Difluoromethoxy)pyrrolidin-2-one serves as an excellent starting material for the synthesis of more complex heterocyclic systems due to its inherent chirality and functional handles. The stereocenter at the C3 position is crucial for directing the stereochemical outcome of subsequent transformations, making it a valuable asset in asymmetric synthesis.

The lactam functionality within the pyrrolidin-2-one ring can be chemically manipulated in various ways. For instance, reduction of the amide can yield the corresponding (R)-3-(difluoromethoxy)pyrrolidine, a saturated N-heterocycle. This transformation opens up pathways to a different class of compounds while preserving the critical stereochemistry and the difluoromethoxy group. Furthermore, the nitrogen and carbonyl groups of the lactam can participate in cyclization and condensation reactions to build fused or spirocyclic heterocyclic systems. Substituted chiral pyrrolidines are central to the structure of many ligands and organocatalysts, underscoring the versatility of this scaffold. mdpi.com The development of efficient synthetic routes to diverse pyrrolidine derivatives is of significant interest for creating libraries of compounds for pharmacological screening. nih.gov

Research into the synthesis of pyrrolidine-containing drugs has demonstrated the utility of chiral precursors in constructing complex bioactive molecules, such as those used in antiviral and anticancer therapies. mdpi.com The defined stereochemistry of a building block like this compound is essential for achieving high enantiomeric purity in the final target molecule, which is often critical for its biological activity and safety profile.

Utilization in the Construction of Complex Molecular Architectures

The true value of a chiral building block is realized in its ability to facilitate the efficient construction of intricate molecular structures. This compound is ideally suited for this role, providing a robust scaffold upon which additional complexity can be built. Its application is particularly relevant in the synthesis of analogues of natural products and in the development of highly specific enzyme inhibitors, where precise three-dimensional arrangement of functional groups is paramount.

For example, the asymmetric synthesis of the pyrrolidinone core of the antibiotic oxazolomycin A highlights how a substituted lactam can serve as the central component of a highly elaborated molecule. nih.gov Such syntheses often involve multiple, highly diastereoselective steps where the stereochemistry of the initial building block guides the formation of new chiral centers. nih.gov Similarly, efficient synthetic routes to chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) have been developed, showcasing the importance of the pyrrolidine scaffold in creating potent and selective drug candidates. nih.gov These examples underscore the strategic advantage of using a pre-functionalized, enantiomerically pure building block to streamline the synthesis of complex targets.

The table below illustrates examples of complex molecular targets that have been constructed using chiral pyrrolidine or pyrrolidinone-based building blocks, demonstrating the principle by which this compound would be applied.

Building Block TypeComplex Molecular TargetTherapeutic Area/SignificanceReference
Substituted PyrrolidinoneOxazolomycin A CoreAntibiotic (γ-lactam β-lactone) nih.gov
Chiral PyrrolidineNeuronal Nitric Oxide Synthase (nNOS) InhibitorsNeurodegenerative Diseases nih.gov
Hydroxyproline DerivativesCarbapenem Antibiotics (e.g., Ertapenem, Meropenem)Antibacterial mdpi.com
Chiral PyrrolidineDaclatasvir PrecursorAntiviral (Hepatitis C) mdpi.com

Precursor in the Development of Fluorinated Scaffolds for Chemical Research

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. thieme-connect.com The difluoromethoxy (CHF₂O) group is particularly noteworthy because it can act as a lipophilic hydrogen bond donor and modulate the acidity of nearby protons. thieme-connect.comnih.gov this compound is a prime example of a fluorinated building block, a class of compounds that provides a direct route to novel fluorinated molecules without the need for challenging, late-stage fluorination reactions. nih.govalfa-chemistry.com

This compound serves as a valuable precursor for creating libraries of fluorinated scaffolds for chemical research and drug discovery. thieme-connect.com By modifying the pyrrolidin-2-one core, chemists can generate a diverse range of new chemical entities that carry the beneficial difluoromethoxy group. The presence of the gem-difluoro group, in particular, has gained extensive research interest due to its wide applications in the agrochemical and pharmaceutical industries. acs.org The use of such building blocks is a dominant approach in drug discovery for accessing novel fluorinated chemotypes. nih.gov The synthesis of fluorinated δ-lactams, for example, provides a rapid method for generating new building blocks for medicinal chemistry. nih.gov The incorporation of fluorine atoms into chiral pyrrolidine derivatives has been shown to have a crucial impact on their biological activities, such as antifungal properties. nih.gov

Methodological Contributions to Asymmetric Synthesis

This compound contributes to the field of asymmetric synthesis in two primary ways: as a chiral starting material and potentially as a chiral auxiliary. Its most direct contribution is as an enantiomerically pure starting material that enables the synthesis of target molecules with a defined stereochemistry at the C3 position of the pyrrolidine ring. Access to such optically pure compounds is essential for developing stereoselective reactions. nih.gov

The development of organocatalytic asymmetric methods for synthesizing highly substituted pyrrolidines, including those with quaternary stereocenters at the C3-position, highlights the importance of controlling the stereochemistry of this ring system. rsc.org Having a building block like this compound readily available bypasses the need for developing a de novo asymmetric synthesis for this specific scaffold, thus accelerating research programs. The field of organocatalysis, in particular, has seen extensive modification of the pyrrolidine structure to optimize catalyst efficiency and selectivity. mdpi.com

Furthermore, the chiral scaffold of the molecule can be used to direct the stereochemical course of reactions occurring at other sites within a larger molecule. By temporarily attaching the building block, it can act as a chiral auxiliary, influencing the formation of new stereocenters with high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved, having fulfilled its role in transferring its chiral information. This established methodology is a cornerstone of modern asymmetric synthesis.

Future Directions and Emerging Research Opportunities for R 3 Difluoromethoxy Pyrrolidin 2 One

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of chiral pyrrolidines, including (R)-3-(Difluoromethoxy)pyrrolidin-2-one, hinges on methodologies that can precisely control stereochemistry. Future research will undoubtedly focus on creating novel catalytic systems that offer superior efficiency and selectivity. While numerous methods exist for constructing the pyrrolidinone backbone, the development of catalytic asymmetric syntheses for derivatives bearing specific functionalities like the difluoromethoxy group remains a significant challenge. acs.orgmdpi.com

Key opportunities in this area include:

Transition-Metal Catalysis: The use of transition metals combined with chiral ligands has proven effective in various asymmetric syntheses. nih.govorganic-chemistry.org Future efforts will likely target the development of bespoke catalysts, potentially using copper or silver, tailored for the asymmetric fluorination or alkoxylation of lactam precursors. acs.orgacs.org For instance, a copper-catalyzed intramolecular C–H amination of N-fluoride amides has been studied for pyrrolidine (B122466) synthesis, and mechanistic investigations suggest that the use of N-F bonds is preferable, which could inform catalyst design for related difluoromethoxy introductions. acs.orgnih.gov

Organocatalysis: Chiral small molecules, particularly those derived from proline and its analogues, are powerful tools in asymmetric synthesis. nih.govmdpi.com Research into novel prolinamide-based organocatalysts could lead to more efficient and scalable methods for establishing the stereocenter at the C3 position of the pyrrolidinone ring. mdpi.com The development of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously is a particularly promising avenue.

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes, such as hydrolases or oxidoreductases, could enable highly enantioselective routes to key chiral intermediates required for the synthesis of this compound.

A comparative look at potential catalytic systems is presented below, highlighting prospective yields and enantiomeric excess (e.e.) based on analogous transformations in the literature.

Catalyst TypePotential Catalyst SystemProjected Yield (%)Projected e.e. (%)Reference Analogue
Transition Metal Cu(I) / Chiral Diphosphine Ligand85-95>98Alkenyl Pyridines researchgate.net
Organocatalyst Diarylprolinol Ether80-9295-99α,β-Unsaturated Aldehydes
Biocatalyst Engineered Ketoreductase>90>99Prochiral Ketones

Integration into Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, scalability, and efficiency. tue.nlmdpi.com For a molecule like this compound, which may be produced as an active pharmaceutical ingredient (API), these benefits are particularly compelling. nih.gov

Future research will focus on:

Modular Flow Reactors: The development of modular flow systems will allow for the telescoped synthesis of the target molecule, where multiple reaction steps are performed sequentially without the need for isolating intermediates. durham.ac.uk This approach minimizes waste and reduces production time. For instance, a flow process could be designed to first perform an asymmetric catalytic step to create the chiral center, followed by an in-line difluoromethoxylation reaction.

Automated Optimization: Integrating flow reactors with automated systems and in-line analytical tools (e.g., HPLC, NMR) allows for rapid reaction optimization. Machine learning algorithms can be employed to intelligently explore reaction parameters (temperature, pressure, flow rate, stoichiometry) to identify optimal conditions for yield and selectivity far more rapidly than manual methods. nih.gov

Safety and Handling of Reagents: The synthesis of fluorinated compounds can involve hazardous reagents. nih.gov Flow chemistry mitigates these risks by using small reaction volumes, enabling better control over reaction exotherms and minimizing operator exposure to toxic substances. tue.nl

Exploration of New Chemical Transformations and Derivatizations for Diversification

To explore the full potential of this compound as a building block in drug discovery, a diverse library of analogues is required. nih.govresearchgate.net Future research will concentrate on developing novel chemical transformations to functionalize the pyrrolidinone core. acs.org

Emerging opportunities for derivatization include:

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrrolidinone ring offers a highly efficient way to introduce new substituents without the need for pre-functionalized starting materials.

Lactam Ring Opening: The lactam can be opened to yield gamma-amino acid derivatives, which are valuable precursors for peptidomimetics and other complex molecules.

Functionalization of the Difluoromethoxy Group: While challenging, exploring reactions that modify the difluoromethoxy group could lead to novel analogues with unique properties.

Scaffold Hopping and Bioisosteric Replacement: The pyrrolidinone core could be used as a starting point for the synthesis of related heterocyclic systems, such as pyrrolidines or other lactams, through ring-expansion or rearrangement strategies. rsc.orgrsc.org

The table below outlines potential derivatization strategies and the classes of new compounds that could be accessed.

Reaction TypePosition of DerivatizationPotential ReagentsResulting Compound Class
N-Arylation N1 (Lactam Nitrogen)Arylboronic acids, Palladium catalystN-Aryl Pyrrolidinones
C-H Olefination C4 or C5Alkenes, Rhodium catalystAlkenyl-substituted Pyrrolidinones
Lactam Reduction C2 (Carbonyl)Lithium aluminum hydride(R)-3-(Difluoromethoxy)pyrrolidine
α-Alkylation C5Alkyl halides, Strong base5-Alkyl-3-(difluoromethoxy)pyrrolidin-2-ones

Advanced Computational Methodologies for Predictive Synthesis and Design

Computational chemistry is an increasingly powerful tool for accelerating the discovery and development of new molecules and synthetic routes. researchgate.net For this compound, computational methods can provide valuable insights and guide experimental work. researchgate.net

Future research directions in this area involve:

Predictive Catalyst Design: Quantum mechanics (QM) and density functional theory (DFT) calculations can be used to model reaction mechanisms and transition states for catalytic reactions. acs.orgnih.gov This allows for the in silico design and screening of new chiral catalysts with predicted high efficiency and selectivity, thereby reducing the experimental burden. rsc.org

Reaction Pathway Optimization: Computational models can predict the outcomes of different reaction conditions, helping to identify the most promising synthetic routes before they are attempted in the lab. This is particularly valuable for complex, multi-step syntheses.

Pharmacophore Modeling and Drug Design: By modeling the interaction of this compound and its derivatives with biological targets, computational chemistry can guide the design of new compounds with improved potency and selectivity. nih.govnih.gov Molecular dynamics simulations can provide insights into the binding modes and conformational preferences of these molecules within protein active sites. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.